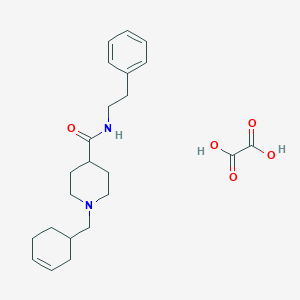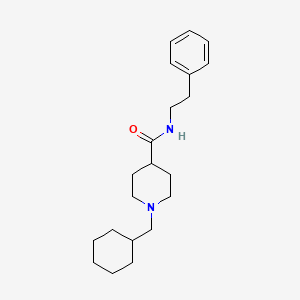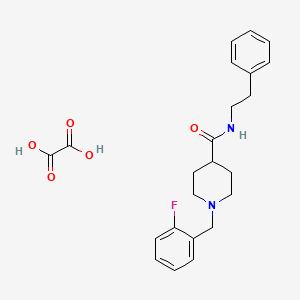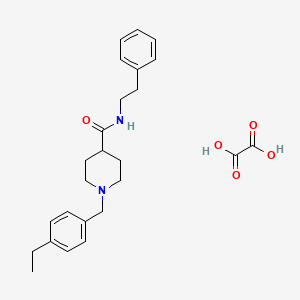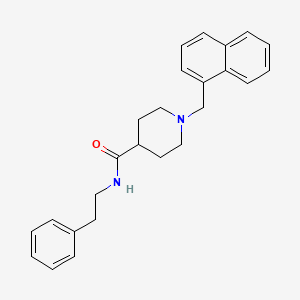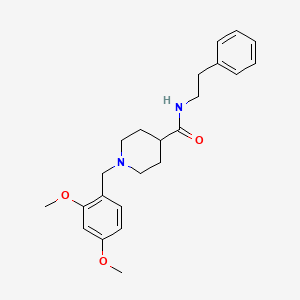
1-(1,3-benzodioxol-5-ylmethyl)-N-(2-phenylethyl)-4-piperidinecarboxamide
説明
1-(1,3-benzodioxol-5-ylmethyl)-N-(2-phenylethyl)-4-piperidinecarboxamide, commonly known as BPAP, is a novel psychoactive compound that has gained significant attention in the scientific research community in recent years. BPAP belongs to the class of piperidine derivatives and is structurally similar to other psychoactive compounds such as MDMA and MDA. The unique chemical structure of BPAP has led to its investigation as a potential therapeutic agent for various neurological disorders.
作用機序
The exact mechanism of action of BPAP is not fully understood. However, it is believed to act on the dopaminergic and serotonergic systems in the brain. BPAP has been found to increase the release of dopamine and serotonin, which are neurotransmitters that play a crucial role in regulating mood, motivation, and cognitive function.
Biochemical and Physiological Effects:
BPAP has been found to have several biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in promoting the growth and survival of neurons in the brain.
実験室実験の利点と制限
One of the main advantages of BPAP for lab experiments is its ability to selectively target dopaminergic and serotonergic systems in the brain. This makes it a potentially useful tool for studying the role of these systems in various neurological disorders. However, one of the limitations of BPAP is its relatively low potency compared to other psychoactive compounds. This can make it difficult to achieve the desired effects at lower doses.
将来の方向性
There are several future directions for research on BPAP. Some of the potential areas of investigation include:
1. Development of more potent analogs of BPAP with improved therapeutic properties.
2. Investigation of the long-term effects of BPAP on the brain and the potential for neurotoxicity.
3. Clinical trials to evaluate the safety and efficacy of BPAP as a potential therapeutic agent for various neurological disorders.
4. Investigation of the potential use of BPAP as a tool for studying the role of dopaminergic and serotonergic systems in various neurological disorders.
Conclusion:
In conclusion, BPAP is a novel psychoactive compound that has shown promising results in various areas of scientific research. Its unique chemical structure and ability to selectively target dopaminergic and serotonergic systems in the brain make it a potentially useful tool for studying the role of these systems in various neurological disorders. Further research is needed to fully understand the mechanism of action of BPAP and its potential as a therapeutic agent.
科学的研究の応用
BPAP has been the subject of numerous scientific studies due to its potential therapeutic properties. Some of the areas of research where BPAP has shown promising results include:
1. Treatment of Parkinson's Disease: BPAP has been shown to have a neuroprotective effect on dopaminergic neurons, which are affected in Parkinson's disease. Studies have shown that BPAP can improve motor function and reduce the severity of symptoms in animal models of Parkinson's disease.
2. Treatment of Depression: BPAP has been found to have antidepressant properties in animal models. It has been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine, which are known to play a role in the pathophysiology of depression.
3. Treatment of Cognitive Impairment: BPAP has been shown to improve cognitive function in animal models of Alzheimer's disease and other forms of cognitive impairment. It has been found to enhance memory and learning abilities.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-N-(2-phenylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-22(23-11-8-17-4-2-1-3-5-17)19-9-12-24(13-10-19)15-18-6-7-20-21(14-18)27-16-26-20/h1-7,14,19H,8-13,15-16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTHHGFLOBMJQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



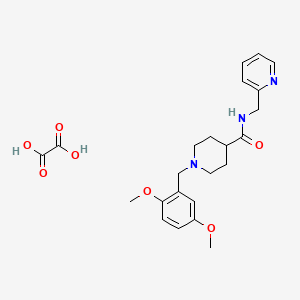
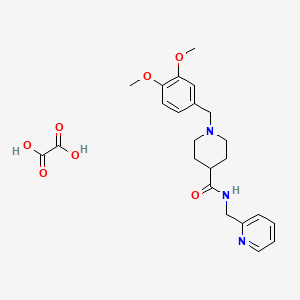

![1-[(5-methyl-2-furyl)methyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3949763.png)
